molecular formula C6H10O3<br>(CH3CH2CO)2O<br>C6H10O3 B123092 Propionic anhydride CAS No. 123-62-6

Propionic anhydride

Cat. No. B123092
CAS RN: 123-62-6
M. Wt: 130.14 g/mol
InChI Key: WYVAMUWZEOHJOQ-UHFFFAOYSA-N
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Description

Propionic anhydride is a chemical compound that can be synthesized through various chemical reactions. It is a derivative of propionic acid and is used in different chemical processes. The preparation of propionic anhydride can be achieved by reactive distillation using acetic anhydride and propionic acid as starting materials, with the purity of the product reaching up to 99.2% under optimal conditions .

Synthesis Analysis

The synthesis of propionic anhydride has been explored in several studies. One method involves the oxidative functionalization of ethane, which can lead to the formation of propionic acid and its mixed anhydride when initiated by hydrogen peroxide

Scientific Research Applications

Combustible Properties

Propionic anhydride's combustible properties are crucial for safe handling in the chemical industry. Studies have determined its flash point and autoignition temperature (AIT), essential for assessing explosion risks. The flash points of propionic anhydride vary depending on the testing method, with measured values ranging from 60 °C to 73 °C. Its AIT was measured at 280 °C, and the lower explosion limit was calculated at 1.37 Vol.% (Ha, 2016).

Preparation by Reactive Distillation

Propionic anhydride can be prepared through continuous reactive distillation using acetic anhydride and propionic acid. Optimum conditions for this process result in a high purity of 99.2%, demonstrating an effective method for synthesizing propionic anhydride (Wang Hong-min, 2010).

Biocatalysis in Organic Solvents

In biocatalysis, propionic anhydride serves as a highly reactive acyl donor. It has been used in enantioselective esterification of menthol, showing higher productivity and stability in organic solvents compared to propionic acid. This application underscores its effectiveness in continuous biocatalytic processes (Xu, Kawamoto, & Tanaka, 1995).

Wood Modification

Chemical modification of wood with propionic anhydride improves its dimensional stability and decay resistance. This treatment provides substantial bioprotection against fungi like Coniophora puteana, making it a valuable agent in wood preservation (Papadopoulos, 2006).

Paper Industry Applications

In the paper industry, propionic anhydride has been used to enhance the properties of chemithermomechanical pulps. It significantly reduces light-induced yellowing in paper and improves wet tensile strength, although its impact on other properties like dry strength is minimal (Paulsson & Parkås, 2000).

Safety And Hazards

Propionic anhydride is strong smelling and corrosive, and will cause burns on contact with skin . Vapour can burn eyes and lungs . It is recommended to use personal protective equipment and ensure adequate ventilation when handling propionic anhydride .

Future Directions

The future outlook of the Propionic Anhydride Market is promising, driven by the increasing demand for pharmaceutical products and fragrances . The market is expected to witness steady growth during the forecast period . The market is witnessing significant investments in research and development activities by key players to develop innovative applications of Propionic Anhydride .

properties

IUPAC Name

propanoyl propanoate
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InChI

InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3
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InChI Key

WYVAMUWZEOHJOQ-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OC(=O)CC
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Molecular Formula

C6H10O3, Array
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DSSTOX Substance ID

DTXSID1027007
Record name Propanoic anhydride
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Molecular Weight

130.14 g/mol
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Physical Description

Propionic anhydride is a colorless liquid with a pungent odor. Flash point 165 °F. Density 8.4 lb /gal. Corrosive to metals and tissue., Liquid, Colorless liquid with a pungent odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Record name Propanoic acid, 1,1'-anhydride
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Boiling Point

336 °F at 760 mmHg (USCG, 1999), 170 °C, 167 °C
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Flash Point

145 °F (USCG, 1999), 165 °F (74 °C) (Open Cup), 145 °F (63 °C) (Closed Cup), 63 °C c.c.
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Solubility

Decomposed by water; soluble in methanol, ethanol, ether and chloroform, Soluble in alkalies, Miscible with ether; slightly soluble in carbon tetraachloride, Solubility in water: reaction
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Density

1.01 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 20 °C, Relative density (water = 1): 1.01
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Vapor Density

4.49 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.36 [mmHg], VP: 1 mm Hg at 20.6 °C, 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.1
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Product Name

Propionic anhydride

Color/Form

Colorless liquid

CAS RN

123-62-6
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Melting Point

-45 °F (USCG, 1999), -45 °C
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Synthesis routes and methods I

Procedure details

By following in principle the appropriate procedures of Example 4, Parts A and B or Example 5, but substituting other acyl anhydrides for acetic anhydride and caproic anhydride, such as propionic anhydride, butyric anhydride or valeric anhydride, the following compounds are obtained:
[Compound]
Name
acyl anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Synthesis routes and methods II

Procedure details

Examples 1-5 are repeated but using ethyl propionate, propionyl iodide and ethyl iodide in place of methyl acetate, acetyl iodide and methyl iodide, respectively. Propionic anhydride is produced in corresponding manner, with propionyl iodide also being produced in the procedures of runs 2-5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propionyl iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

A 250 ml stainless steel, magnetically stirred autoclave was filled with 0.1 mmol palladium(II) acetate, 5 mmol bisphenyl(2-pyridyl)phosphine, 4 mmol p-toluenesulfonic acid, 50 ml propionic acid and 10 ml n-butylamine. Air was then evacuated from the autoclave. The autoclave was then pressurized with 30 bar carbon monoxide and 20 bar ethene, sealed and heated to 110° C. After 11/2 hours reaction time, a sample of the contents of the autoclave was withdrawn and analyzed by gas-liquid chromatography. The analysis revealed that N-butyl propionamide had been formed with a selectivity (based on amine) of >95%, together with propionic anhydride. The mean conversion rate was calculated to be 1,500 moles ethene/gram atom Pd/hour.
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
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Reaction Step One
Quantity
10 mL
Type
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Reaction Step One

Synthesis routes and methods IV

Procedure details

To the autoclave was added 5.81 g (0.022 moles) of Mo(CO)6, 15.5 g (0.040 moles) of tetrabutylphosphonium iodide, 109.2 g (0.700 moles) of ethyl iodide, 555 g (7.5 moles) of propionic acid, and 68.6 g of N-methyl pyrrolidinone (NMP) as polar, aprotic solvent. The condenser temperature is set at 5°-10° C. using a cooled ethylene glycol/water mixture. The autoclave was then pressure tested with nitrogen at 68.0 atm and a gas purge of 3 moles/hr of gas was established through the high pressure condenser. (During the reaction this gas purge permitted control of the gas composition over the reaction mixture and is necessary for kinetic measurements.) The nitrogen was vented, the autoclave was then pressurized to 23.8 atm with 5% hydrogen in carbon monoxide, and subsequently heated to 160° C. (The 3 moles/hr of gas purge is maintained throughout heating and the subsequent reaction.) Upon reaching temperature, the pressure is raised to 51.0 atm using a gas mixture consisting of 6% H2, 47% CO, and 47% ethylene while using the 3 mole/hr purge to maintain the gas mixture. Liquid samples are removed every 20 minutes for 5 hours and analyzed for ethyl iodide, ethyl propionate, propionic anhydride, and propionic acid content by GC using a Hewlett Packard 5890 GC containing a 25 m (0.25 mm ID, 0.25 micron film) Quadrex 007 FFAP Capillary Column with p-xylene as an internal standard. (A split injection was used to introduce the sample and sample detection was accomplished with TCD detector.) These components represented the only significant products and all other materials detectable by GC-MS were only present at trace levels. Gas samples were also removed hourly and analyzed by GC to insure that the gas mixture is consistent. The molar quantities of propionic anhydride (npan) formed were determined from the GC data using the following equation: ##EQU1## where, ni =moles of the component
[Compound]
Name
Mo(CO)6
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
109.2 g
Type
reactant
Reaction Step One
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethylene glycol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propionic anhydride
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Citations

For This Compound
8,770
Citations
R Santayanon, J Wootthikanokkhan - Carbohydrate Polymers, 2003 - Elsevier
… such as a propionic anhydride was considered to be a substitution for the acetic anhydride. The aim of this work is to study an acylation of cassava starch with propionic anhydride as a …
Number of citations: 181 www.sciencedirect.com
RE Brooks, WF Gresham, JVE Hardy… - Industrial & …, 1957 - ACS Publications
… Synthesis of Propionic Anhydride and Propionic Acid Optimum conditions have been developed for making propionic anhydride from ethylene, carbon monoxide, and propionic acid …
Number of citations: 18 pubs.acs.org
AN Papadopoulos, A Gkaraveli - Holz als Roh-und werkstoff, 2003 - researchgate.net
Chemical modification of wood chips using propionic anhydride resulted in improved dimensional stability of particle boards manufactured with these chips. The TS values of the UF …
Number of citations: 39 www.researchgate.net
S Rizal, EM Mistar, AA Oyekanmi, AK HPS, T Alfatah… - Molecules, 2021 - mdpi.com
… In this study, the effect of propionic anhydride modification of kenaf fibre was investigated to … The vinyl esters reinforced with unmodified and propionic anhydride modified kenaf fibres …
Number of citations: 4 www.mdpi.com
AN Papadopoulos - BioResources, 2006 - researchgate.net
… with a linear chain anhydride (propionic anhydride) on decay … pine sapwood with propionic anhydride afforded substantial … The sorption of water vapour of propionic anhydride modified …
Number of citations: 15 www.researchgate.net
MF Hossen, S Hamdan, MR Rahman, MS Islam… - Measurement, 2016 - Elsevier
… In the present study, propionic anhydride (PA) treated jute were used for the manufacturing of jute/polyethylene/nanoclay nanocomposites. Different amount (wt%) of montmorillonite (…
Number of citations: 38 www.sciencedirect.com
CAS Hill, D Jones - Journal of wood chemistry and technology, 1996 - Taylor & Francis
… We chose the reaction of propionic anhydride with Corsican pine wood blocks swollen with pyridine as an experimental system, since preliminary studies had proven this to be a …
Number of citations: 43 www.tandfonline.com
DM Ha - Journal of the Korean Institute of Gas, 2016 - koreascience.kr
… Abstract - For the safe handling of Propionic Anhydride being used in various ways in the … Propionic Anhydride was experimented. And, the lower explosion limit of propionic anhydride …
Number of citations: 9 koreascience.kr
GD Yadav, G George - Microporous and mesoporous materials, 2006 - Elsevier
… –Crafts acylation of anisole with propionic anhydride by using various solid acid … propionic anhydride and selectivity for 4-methoxypropiophenone at an anisole to propionic anhydride …
Number of citations: 28 www.sciencedirect.com
HW Nam, R Simpson, YS Kim - Journal of Chromatography B, 2005 - Elsevier
… -propionic anhydride in the presence of internal standard peptide. Propionylation with D 0 - or D 10 -propionic anhydride is … reaction of peptides by propionic anhydride is rather specific …
Number of citations: 18 www.sciencedirect.com

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